N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide
Overview
Description
N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a cyanoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with cyanoacetic acid or its derivatives under suitable conditions. The reaction is often carried out in the presence of a catalyst, such as a base, to facilitate the formation of the cyanoacetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It can be used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide involves its interaction with molecular targets, such as enzymes or receptors. The cyanoacetamide group can act as a nucleophile, participating in various biochemical pathways. The chloro and methoxy groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2,4-dimethoxyphenyl)-N’-phenylurea
- N-(5-Chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
- N-(5-Chloro-2,4-dimethoxyphenyl)-N’-phenylthiourea
Uniqueness
N-(5-Chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide is unique due to the presence of the cyanoacetamide group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-cyanoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-16-9-6-10(17-2)8(5-7(9)12)14-11(15)3-4-13/h5-6H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWHUTYBFILMNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC#N)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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